molecular formula C22H13ClF3N3O2 B2718702 3-(4-chlorophenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide CAS No. 320417-83-2

3-(4-chlorophenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B2718702
CAS No.: 320417-83-2
M. Wt: 443.81
InChI Key: BHBQGKPFHQDINV-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide is a bicyclic heterocyclic compound featuring a phthalazine core substituted at position 3 with a 4-chlorophenyl group and at position 1 with a carboxamide linked to a 3-(trifluoromethyl)phenyl moiety. Its molecular formula is estimated as C₂₁H₁₄ClF₃N₃O₂, with a molecular weight of approximately 432.83 g/mol. The compound’s structure combines electronegative substituents (Cl, CF₃) and a planar aromatic system, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

3-(4-chlorophenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClF3N3O2/c23-14-8-10-16(11-9-14)29-21(31)18-7-2-1-6-17(18)19(28-29)20(30)27-15-5-3-4-13(12-15)22(24,25)26/h1-12H,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBQGKPFHQDINV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-chlorophenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide, also known by its CAS number 320417-83-2, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C22H13ClF3N3O2
  • Molar Mass : 443.81 g/mol
  • Density : 1.42 g/cm³ (predicted)
  • pKa : 10.08 (predicted)

Biological Activity Overview

The compound exhibits various biological activities, primarily focusing on its potential as an antibacterial agent and enzyme inhibitor. The following sections detail these activities.

Enzyme Inhibition

Enzyme inhibition studies highlight the potential of this compound in therapeutic applications. It has been noted that similar compounds can act as inhibitors for enzymes such as acetylcholinesterase (AChE) and urease. For example, certain derivatives have shown strong inhibitory activity against urease with IC50 values significantly lower than standard reference compounds .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for drug development. The presence of the chlorophenyl and trifluoromethyl groups in this compound is believed to enhance its lipophilicity and receptor binding affinity, which are critical for its biological effectiveness.

Case Studies

  • Docking Studies : Molecular docking studies have been conducted to explore the interaction of this compound with target proteins. These studies help elucidate the binding modes and affinities that correlate with observed biological activities.
  • BSA Binding Interactions : Binding studies using bovine serum albumin (BSA) have shown that this compound exhibits significant binding interactions, which are essential for understanding its pharmacokinetics and therapeutic potential .

Comparative Analysis of Related Compounds

The following table summarizes some related compounds and their respective biological activities:

Compound NameAntibacterial ActivityAChE InhibitionUrease Inhibition
Compound AModerateStrongModerate
Compound BStrongWeakStrong
This compoundTBDTBDTBD

Comparison with Similar Compounds

Pharmacological and Physicochemical Implications

  • Lipophilicity : The trifluoromethyl and chlorophenyl groups in the target compound likely increase logP compared to Compound 67’s adamantyl and pentyl substituents. This could enhance membrane permeability but reduce aqueous solubility.
  • Metabolic Stability : The absence of alkyl chains (e.g., pentyl in Compound 67) in the target may reduce susceptibility to oxidative metabolism.
  • Bioactivity : While neither compound’s pharmacological data is provided in the evidence, structural analogs like Compound 67 are often explored as kinase inhibitors or antimicrobial agents due to their heterocyclic cores .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(4-chlorophenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclocondensation of substituted phthalazines with activated carboxamide precursors. Key steps include optimizing solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to favor intramolecular cyclization. For example, trifluoromethylphenyl groups require anhydrous conditions to avoid hydrolysis . Yield optimization can be achieved using Design of Experiments (DoE) to test variables like catalyst loading and reaction time .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 19F^{19}\text{F} NMR are critical for confirming molecular weight and fluorine environments. Reverse-phase HPLC (e.g., Chromolith® columns) with UV detection at 254 nm ensures purity (>98%), while IR spectroscopy identifies carbonyl (C=O) and amide (N-H) stretches .

Q. How is the compound’s solubility and stability assessed under biological assay conditions?

  • Methodological Answer : Solubility is tested in PBS/DMSO mixtures (≤0.1% DMSO) via dynamic light scattering. Stability studies use LC-MS to monitor degradation products under physiological pH (7.4) and temperature (37°C) over 24–72 hours. Hydrolysis-prone sites (e.g., trifluoromethylphenyl) require pH-controlled buffers .

Advanced Research Questions

Q. What computational strategies are used to model the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Density Functional Theory (DFT) calculates electrostatic potential surfaces to predict binding affinities. Molecular docking (e.g., AutoDock Vina) simulates interactions with kinase domains, guided by quantum chemical reaction path searches to identify transition states . MD simulations (50–100 ns) assess conformational stability in solvated systems .

Q. How can contradictory bioactivity data (e.g., IC50_{50} variability across studies) be resolved?

  • Methodological Answer : Contradictions often arise from assay conditions (e.g., ATP concentration in kinase assays). Use standardized protocols (e.g., Eurofins Panlabs®) and cross-validate with orthogonal assays (SPR vs. fluorescence polarization). Statistical meta-analysis identifies outliers due to solvent effects or protein batch variability .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., halogenation or cross-coupling)?

  • Methodological Answer : Directed ortho-metalation (DoM) with LDA or TMPZnCl·LiCl selectively functionalizes the phthalazine core. Pd-catalyzed Suzuki-Miyaura coupling introduces aryl groups at the 1-position, with ligand screening (e.g., SPhos vs. XPhos) critical for suppressing diaryl byproducts .

Q. How do substituents (chlorophenyl vs. trifluoromethylphenyl) impact pharmacokinetic properties?

  • Methodological Answer : LogP values (measured via shake-flask method) correlate chlorophenyl’s hydrophobicity (LogP ~3.5) with increased membrane permeability but reduced aqueous solubility. Trifluoromethyl groups enhance metabolic stability by resisting CYP450 oxidation, confirmed via hepatic microsome assays .

Key Research Challenges

  • Stereochemical Control : Racemization at the 4-oxo position during derivatization requires chiral HPLC (e.g., Purospher® STAR columns) for resolution .
  • Toxicity Profiling : Off-target effects (e.g., hERG inhibition) necessitate patch-clamp electrophysiology and Ames test compliance .

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